molecular formula C18H18ClNOS B4688397 3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide

3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide

Cat. No. B4688397
M. Wt: 331.9 g/mol
InChI Key: QGJMFZAMXDZHIX-IZZDOVSWSA-N
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Description

3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide, also known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. CMPT is a synthetic compound that is primarily used in laboratory experiments and research studies.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to the arrest of the cell cycle and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is its synthetic nature, which allows for the production of large quantities of the compound for use in laboratory experiments. Additionally, the anticancer and anti-inflammatory properties of this compound make it a versatile compound that can be used in a range of research studies. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and control in laboratory experiments.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide. One potential direction is the development of novel anticancer drugs based on the structure of this compound. Additionally, the anti-inflammatory properties of this compound make it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various domains.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield and purity of the final product. This compound has been extensively studied for its anticancer and anti-inflammatory properties, and future studies are needed to fully understand its mechanism of action and potential applications in various domains.

Scientific Research Applications

3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been extensively used in scientific research due to its potential applications in various domains. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c1-14-2-9-17(10-3-14)22-13-12-20-18(21)11-6-15-4-7-16(19)8-5-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJMFZAMXDZHIX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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